
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate, also known as DMMPA, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mecanismo De Acción
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate's mechanism of action is not well understood, but it is believed to act as an acetylcholinesterase inhibitor. This means that this compound may prevent the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the synapse. This can cause overstimulation of the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of mitochondrial function. These effects can lead to various symptoms, including muscle weakness, respiratory distress, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments, including its relatively low cost and high stability. However, its toxicity and potential side effects must be taken into consideration when designing experiments. This compound should be handled with care, and proper safety protocols should be followed.
Direcciones Futuras
There are several future directions for research on 3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate, including the development of more efficient synthesis methods, the study of its potential as a flame retardant and pesticide, and the investigation of its mechanism of action. Additionally, this compound's potential as an acetylcholinesterase inhibitor may have implications for the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. This compound's potential as an acetylcholinesterase inhibitor and its implications for the development of new treatments for neurological disorders make it a promising area for future research.
Métodos De Síntesis
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate can be synthesized using different methods, and the most common method involves the reaction of 3,5-dimethylphenol with 4-butoxyaniline in the presence of a catalyst. The resulting product is then reacted with methylphosphonic dichloride to produce this compound. This method has been optimized to increase the yield of this compound and reduce the production of unwanted byproducts.
Aplicaciones Científicas De Investigación
3,5-dimethylphenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate has been used in scientific research for various purposes, including as a ligand for the study of metal-ion complexes, as a precursor for the synthesis of other phosphonamidates, and as a potential inhibitor of acetylcholinesterase activity. This compound has also been studied for its potential use as a flame retardant and as a pesticide.
Propiedades
IUPAC Name |
4-butoxy-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO3P/c1-5-6-11-22-18-9-7-17(8-10-18)20-24(4,21)23-19-13-15(2)12-16(3)14-19/h7-10,12-14H,5-6,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSKXEJRONGPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

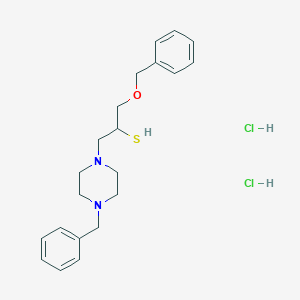

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)
![2,4,6-trimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5023842.png)
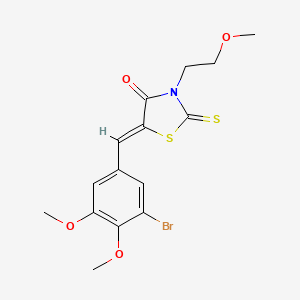
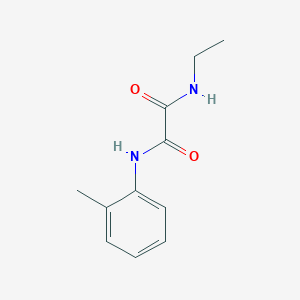
![N-[(butylamino)carbonothioyl]-4-chlorobenzamide](/img/structure/B5023861.png)
![6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5023867.png)
![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)
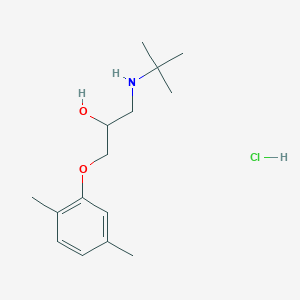
![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
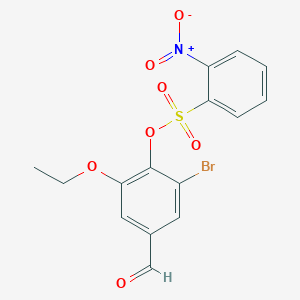
![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5023911.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)